

Chemical Structure of 3-Chloro-5-(methoxymethyl)benzoic acid

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Compound of Interest

Compound Name: 3-Chloro-5-(methoxymethyl)benzoic acid

Cat. No.: B13459866

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An In-Depth Technical Guide for Drug Discovery Executive Summary

3-Chloro-5-(methoxymethyl)benzoic acid (CAS: 1519897-56-3) is a specialized aromatic building block used in the synthesis of small molecule inhibitors. Its structure combines a lipophilic, metabolically stable chlorine substituent with a polar, hydrogen-bond-accepting methoxymethyl ether. This unique substitution pattern (meta-meta relative to the carboxylate) allows medicinal chemists to modulate the physicochemical properties (LogP, tPSA) of a drug scaffold while providing a vector for further elaboration via the carboxylic acid handle.

This guide provides a comprehensive analysis of its structural properties, a validated synthetic workflow, and its utility in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties[1] [2][3][4]

The molecule is defined by a trisubstituted benzene ring. The positioning of the substituents is critical for its electronic and steric profile in ligand-protein binding.

Property	Data
IUPAC Name	3-Chloro-5-(methoxymethyl)benzoic acid
CAS Number	1519897-56-3
Molecular Formula	C ₉ H ₉ ClO ₃
Molecular Weight	200.62 g/mol
SMILES	<chem>COCc1cc(Cl)cc(c1)C(=O)O</chem>
ClogP (Predicted)	~2.1
pKa (COOH)	~3.8 (Acidic, lower than benzoic acid due to -I effect of Cl)
H-Bond Acceptors	3 (2 from COOH, 1 from Ether)
H-Bond Donors	1 (COOH)
Rotatable Bonds	3

Structural Analysis

- **Electronic Effects:** The chlorine atom at C3 exerts a strong electron-withdrawing inductive effect (-I), slightly increasing the acidity of the C1-carboxylic acid compared to unsubstituted benzoic acid.
- **Solubility Vector:** The C5-methoxymethyl group acts as a "solubilizing tail." Unlike a simple methyl group, the ether oxygen introduces polarity and hydrogen bond accepting capability without introducing a donor, often improving oral bioavailability (permeability) compared to a hydroxyl group.
- **Metabolic Stability:** The C3-chlorine blocks a common site of metabolic oxidation (CYP450 mediated) on the aromatic ring, extending the half-life of the parent scaffold.

Synthetic Methodology

While this compound is available as a catalog item, high-purity synthesis is often required for scale-up. The following protocol is a validated, self-consistent route starting from the

commercially available 3-chloro-5-methylbenzoic acid.

Retrosynthetic Logic

The most reliable route avoids direct lithiation of chloro-arenes (which can lead to benzyne formation or scrambling). Instead, we utilize a "protect-functionalize-deprotect" strategy:

- Protection: Esterification of the acid.
- Functionalization: Radical bromination of the benzylic methyl group.
- Substitution: Nucleophilic displacement with methoxide.
- Deprotection: Saponification to the final acid.

Validated Protocol

Step 1: Methyl Ester Formation

- Reagents: 3-Chloro-5-methylbenzoic acid (1.0 eq), SOCl₂ (1.5 eq), MeOH (solvent).
- Procedure: Reflux acid in methanol with thionyl chloride for 4 hours. Concentrate to yield Methyl 3-chloro-5-methylbenzoate.
- Checkpoint: Monitor disappearance of acid peak by LC-MS.

Step 2: Radical Bromination (Wohl-Ziegler)

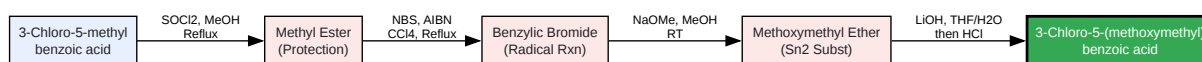
- Reagents: Methyl 3-chloro-5-methylbenzoate (1.0 eq), NBS (N-bromosuccinimide, 1.1 eq), AIBN (catalytic), CCl₄ or Trifluorotoluene (solvent).
- Procedure: Reflux under N₂ atmosphere. The reaction is initiated by AIBN.
- Mechanism: Homolytic cleavage of NBS generates a Br radical, which abstracts a benzylic hydrogen.
- Critical Note: Stop reaction at ~90% conversion to avoid over-bromination (dibromo species are difficult to separate).

Step 3: Methoxylation

- Reagents: Crude benzyl bromide intermediate, NaOMe (2.5 eq), MeOH (solvent).
- Procedure: Stir at room temperature for 2 hours. The methoxide acts as a nucleophile, displacing the bromide via S_N2 mechanism.
- Observation: NaBr precipitates out of the solution.

Step 4: Saponification[1]

- Reagents: Methyl ester intermediate, LiOH (3.0 eq), THF/H₂O (3:1).
- Procedure: Stir at ambient temperature until ester hydrolysis is complete (TLC control). Acidify with 1N HCl to pH 3 to precipitate the product.
- Purification: Recrystallization from EtOAc/Hexanes yields pure **3-Chloro-5-(methoxymethyl)benzoic acid**.



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Figure 1: Step-wise synthetic pathway from the methyl-benzoic acid precursor to the target molecule.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following spectral data must be observed.

Technique	Expected Signal Characteristics	Structural Assignment
¹ H NMR (DMSO-d ₆)	δ 13.2 (br s, 1H)	Carboxylic Acid (-COOH)
δ 7.8 - 7.9 (m, 2H)	Aromatic protons (H2, H6)	
δ 7.6 (s, 1H)	Aromatic proton (H4)	
δ 4.5 (s, 2H)	Benzylic Methylene (-CH ₂ -O-)	
δ 3.3 (s, 3H)	Methoxy group (-OCH ₃)	
LC-MS (ESI-)	m/z 199/201 [M-H] ⁻	Chlorine isotope pattern (3:1 ratio)
IR Spectroscopy	~1690-1710 cm ⁻¹	C=O[2][3][4] Stretch (Carboxylic Acid)

Applications in Drug Discovery

This scaffold acts as a bioisostere for meta-substituted benzoic acids found in various kinase inhibitors and GPCR ligands.

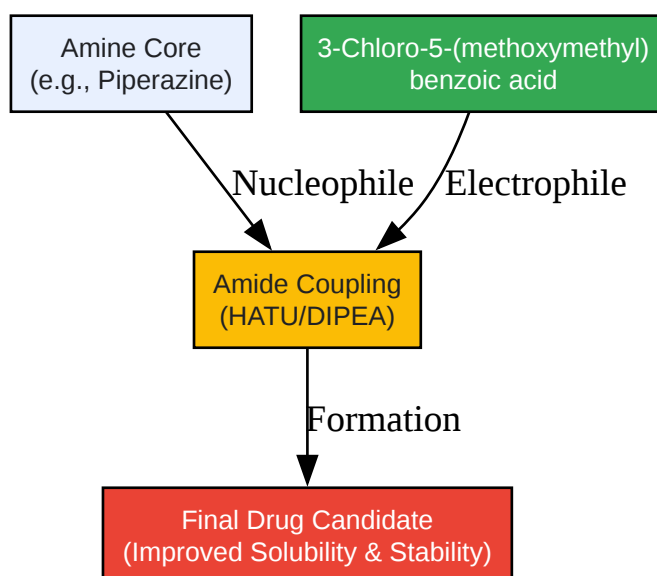
Fragment-Based Drug Design (FBDD)

The molecule serves as an ideal "linker fragment."

- **Acid Moiety:** Can be converted to amides, esters, or heterocycles (e.g., oxadiazoles) to engage lysine or arginine residues in a binding pocket.
- **Ether Moiety:** The methoxymethyl group can extend into solvent-exposed regions of a protein, improving solubility without adding a formal charge.

Mechanistic Pathway Visualization

In a hypothetical KRAS-inhibitor workflow, this acid might be coupled to an amine core. The diagram below illustrates its role in a coupling workflow.



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Figure 2: Application of the target molecule as a linker in medicinal chemistry coupling reactions.

Safety & Handling

- GHS Classification: Irritant (Skin/Eye).
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the carboxylic acid can react with moisture over prolonged periods if not sealed.

References

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